1-(4-BROMOBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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Overview
Description
1-(4-BROMOBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, an oxazole ring, and a pyridine ring, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
1-(4-BROMOBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide
- 4-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide
- 4-bromo-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonyl}benzamide
Uniqueness
1-(4-BROMOBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H15BrN4O2S |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
4-bromo-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H15BrN4O2S/c1-12-15(20-25-18-17(28-20)6-3-11-23-18)4-2-5-16(12)24-21(29)26-19(27)13-7-9-14(22)10-8-13/h2-11H,1H3,(H2,24,26,27,29) |
InChI Key |
ZIFKWYYPHHHCCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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